molecular formula C12H19N3 B11813712 N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B11813712
M. Wt: 205.30 g/mol
InChI Key: VAGVLEWILYNFPD-UHFFFAOYSA-N
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Description

Significance of Pyridine-Piperidine Hybrid Scaffolds in Modern Chemical Biology and Medicinal Chemistry Research

The fusion of pyridine (B92270) and piperidine (B6355638) rings creates a molecular scaffold that is prevalent in a vast array of biologically active compounds. nih.govnih.gov Heterocyclic compounds, in general, are fundamental to the processes of life and are integral to the pharmaceutical and agrochemical industries. nih.gov More than half of the over 50 million registered organic compounds are heterocycles. nih.gov The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous FDA-approved drugs. researchgate.netrsc.org Its ability to form hydrogen bonds, its basicity, and its solubility contribute to its frequent use in drug design. nih.govnih.gov

The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is also a crucial synthetic fragment in the development of pharmaceuticals. nih.gov Derivatives of piperidine are found in over twenty classes of drugs and numerous alkaloids. nih.gov

The combination of these two rings into a pyridine-piperidine hybrid scaffold has led to the discovery of potent therapeutic agents. For instance, such hybrids have been designed as non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov The incorporation of a pyridine motif can enhance the biochemical potency and metabolic stability of a potential drug molecule. nih.gov This makes the pyridine-piperidine scaffold a privileged structure in medicinal chemistry, continually explored for new therapeutic applications. researchgate.netnih.gov

Rationale for In-Depth Investigation of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Given the established importance of the pyridine-piperidine scaffold, an in-depth investigation of this compound would likely be driven by several factors. The specific substitution pattern—an ethylamino group at the 2-position of the pyridine ring and a piperidin-2-yl group at the 5-position—offers a unique three-dimensional structure that could interact with biological targets in novel ways.

The ethylamino group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to bind to proteins. The linkage at the 2-position of the piperidine ring creates a chiral center, meaning the compound can exist as different stereoisomers. These isomers could exhibit distinct biological activities, making stereoselective synthesis and evaluation a key area of research.

Overview of Academic Research Trajectories and Methodologies Applicable to this compound

The study of this compound would follow established research trajectories in heterocyclic and medicinal chemistry.

Synthesis: The initial step would be the development of an efficient and scalable synthetic route. Common methods for creating such molecules include:

Ring closure reactions: Forming one of the heterocyclic rings from a linear precursor. numberanalytics.com

Cross-coupling reactions: Such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to connect the pyridine and piperidine fragments. nih.govacs.org

Hydrogenation: The reduction of a pyridine ring to a piperidine ring is a common strategy. nih.gov

Functional group interconversion: Introducing the ethylamino group onto the pyridine ring. rdd.edu.iqresearchgate.net

Structural Characterization: Once synthesized, the compound's structure would be rigorously confirmed using a variety of spectroscopic techniques:

Mass Spectrometry (MS): To confirm the molecular weight. researchgate.net

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups. numberanalytics.com

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.net

Physicochemical and Biological Evaluation: Following characterization, the compound would be subjected to a range of tests to determine its properties:

Purity analysis: Often performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). numberanalytics.com

Computational Modeling: Methods like Density Functional Theory (DFT) can predict the molecule's electronic structure, stability, and reactivity. numberanalytics.com

Biological Screening: The compound would be tested in various assays to identify any potential therapeutic activity. This could involve high-throughput screening against a panel of biological targets. numberanalytics.com

Below is a table summarizing some of the key physicochemical properties for this compound that would be determined.

PropertyValue
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
IUPAC Name This compound
CAS Number 102540041

Note: The values in this table are based on publicly available data for the general structure and may be subject to experimental verification. nih.gov

The enantiomeric form, N-ethyl-5-[(2S)-piperidin-2-yl]pyridin-2-amine, would also be of significant interest for comparative biological studies. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-ethyl-5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-2-13-12-7-6-10(9-15-12)11-5-3-4-8-14-11/h6-7,9,11,14H,2-5,8H2,1H3,(H,13,15)

InChI Key

VAGVLEWILYNFPD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Ethyl 5 Piperidin 2 Yl Pyridin 2 Amine and Its Structural Analogs

Strategies for Constructing the Core Pyridine-Piperidine Framework

The assembly of the fundamental pyridine-piperidine structure is a critical aspect of synthesizing N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine and its analogs. Key strategies include the formation of the piperidine (B6355638) ring through reductive amination, linking the two rings via palladium-catalyzed coupling reactions, and the functionalization of the pyridine (B92270) ring to introduce necessary amine groups.

Reductive Amination Approaches for Piperidine Ring Formation

Reductive amination is a powerful and versatile method for the formation of the piperidine ring. researchgate.net This approach typically involves the reaction of a suitable precursor, which can undergo an intramolecular cyclization and reduction to yield the desired piperidine structure.

One notable strategy is the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. nih.govacs.org This process, termed reductive transamination, begins with the reduction of a pyridinium ion by formic acid to form a dihydropyridine (B1217469) intermediate. This intermediate is then intercepted by water and an external amine, leading to a cascade of reactions that includes hydrolysis, reductive amination, and a final intramolecular reductive amination to furnish the N-aryl piperidine. nih.govacs.org This method provides a novel pathway for converting readily available pyridine derivatives into piperidines. nih.govacs.org

Another approach involves the double reduction of pyridine derivatives. nih.gov For instance, an initial hydrogenation using sodium borohydride (B1222165) can be followed by an asymmetric hydrogenation with a ruthenium(II) complex to produce the desired piperidine. nih.gov The use of titanium isopropoxide can be employed to neutralize byproducts that might otherwise poison the catalyst. nih.gov

Palladium-Catalyzed Coupling Reactions for Pyridine-Piperidine Linkage (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction. wikipedia.org This reaction is particularly useful for linking pre-formed pyridine and piperidine rings. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the addition of an amine, deprotonation, and subsequent reductive elimination to yield the coupled product. wikipedia.org

The development of various generations of catalyst systems, particularly those incorporating sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of this reaction. wikipedia.org Bidentate phosphine ligands like BINAP and DPPP have proven effective for coupling primary amines with aryl iodides and triflates. wikipedia.org

In the context of synthesizing pyridine-piperidine structures, the Buchwald-Hartwig reaction can be employed to couple a halogenated pyridine with a piperidine derivative. For instance, piperidines attached to other heterocycles have been shown to readily undergo Pd-catalyzed C-N coupling. nih.gov The choice of ligand can be critical for achieving high yields and selectivity.

A notable example of this methodology is a cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition to synthesize pyrido[2,3-d]pyrimidines. rsc.org This demonstrates the power of combining multiple transformations in a single, efficient process.

Pyridine Ring Functionalization and Introduction of Amine Substituents

The introduction of amine substituents onto the pyridine ring is a crucial step in the synthesis of the target compound. Several methods exist for this transformation, each with its own advantages and limitations.

The Chichibabin reaction is a classic method for the direct amination of pyridines at the 2-position using sodium amide. youtube.com However, it often requires harsh conditions. youtube.com Milder variations have been developed, such as using a NaH-iodide composite, which allows for the reaction to proceed under more moderate conditions. The regioselectivity of the Chichibabin reaction can be influenced by substituents on the pyridine ring; for example, 3-phenylpyridine (B14346) is aminated at the less sterically hindered C6 position.

Another strategy involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then be reacted with sodium azide (B81097) to form iminophosphorane derivatives. nih.gov These intermediates are versatile and can be converted to various nitrogen-containing functional groups. nih.gov This method often exhibits high regioselectivity, typically favoring the 4-position, but will aminate the 2-position if the 4-position is blocked. nih.gov

Nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines is another effective method. acs.org By using a base like sodium tert-butoxide in water, selective amination can be achieved, often with high regioselectivity for the ortho position to the nitrogen. acs.org The reactivity order for halogens in these reactions is generally I > Br > Cl. libretexts.org

Regioselective Introduction and Modification of the N-Ethyl Moiety on the Pyridine Amine

Once the core pyridine-piperidine framework with the primary amine is established, the next key step is the introduction and potential modification of the N-ethyl group on the pyridine amine. This requires careful control of reaction conditions to ensure the desired regioselectivity and to avoid over-alkylation.

Alkylation Strategies for N-Ethyl Derivatization

Direct N-alkylation of the 2-aminopyridine (B139424) moiety is a common approach to introduce the ethyl group. This can be achieved using various alkylating agents, such as ethyl halides or other electrophilic ethyl sources. For instance, the reaction of a 2-aminopyridine with an arylmethyl alcohol in the presence of a ruthenium(II)-NHC catalyst can lead to N-alkylation. researchgate.net In these reactions, the nitrogen atom of the amino group is selectively alkylated over the pyridine ring nitrogen. researchgate.net

Another strategy involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. researchgate.net These salts can undergo a self-limiting alkylation, providing selective access to secondary amines. researchgate.net This method overcomes the common challenge of over-alkylation where the nucleophilicity of the amine increases after the first alkylation. researchgate.net

Control of Chemo- and Regioselectivity in Amination Reactions

Controlling chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound. In the context of amination reactions on the pyridine ring, several factors can be manipulated to achieve the desired outcome.

The inherent electronic properties of the pyridine ring often direct nucleophilic attack to the C2 and C4 positions. nih.gov However, the presence of substituents can significantly alter this preference. For example, in 3,4-pyridynes, the regioselectivity of nucleophilic addition can be controlled by the placement of substituents. nih.gov A C5-bromide can direct addition to the C3 position, while a C2-sulfamoyl group can favor attack at the C4 position. nih.gov

In palladium-catalyzed cross-coupling reactions, the choice of ligand can be a powerful tool for controlling regioselectivity. nih.gov For instance, with 2,4-dichloropyridines, a sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at the C4 position, while a diphosphine ligand like dppf favors the conventional C2-coupling. nih.gov Even in the absence of a ligand, under "Jeffery" conditions, the C4-selectivity can be enhanced. nih.gov

The order of reactivity of different halogens on the pyridine ring (I > Br > Cl) can also be exploited to achieve selective functionalization. libretexts.org This allows for sequential cross-coupling reactions at different positions.

Advanced Synthetic Techniques and Scalability Considerations for this compound Analogs

The synthesis of structurally complex molecules such as this compound and its analogs demands sophisticated and efficient methodologies. Modern synthetic chemistry has moved beyond traditional batch methods to embrace advanced techniques that offer significant improvements in reaction time, yield, purity, and scalability. These technologies are crucial for the rapid generation of compound libraries for drug discovery and for the large-scale production of active pharmaceutical ingredients. This section explores several advanced synthetic strategies applicable to the synthesis of this compound analogs, focusing on microwave-assisted protocols, solid-phase synthesis, photocatalysis, and continuous flow systems.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, utilizing microwave irradiation to heat reactions. lew.ro This technique often leads to dramatic reductions in reaction times, from days or hours to mere minutes, along with increased product yields and purities. lew.royoungin.com The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating that is not achievable with conventional methods. youngin.com

For the synthesis of analogs containing the pyridine core, microwave-assisted methods have proven highly effective. For instance, a one-pot Bohlmann-Rahtz procedure for producing tri- and tetrasubstituted pyridines has been developed using a self-tunable microwave synthesizer. youngin.com This method involves the reaction of an enamine, like ethyl β-aminocrotonate, with various alkynones. Irradiating the mixture at 170°C for just 20 minutes can produce the desired pyridine structures with total regiochemical control and in good yields, outperforming conventional heating techniques. youngin.com

The synthesis of other heterocyclic systems relevant to the analogs of this compound also benefits from microwave assistance. A notable example is the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, where microwave irradiation significantly accelerates the reaction compared to conventional heating. nih.gov Similarly, novel 1,4-benzodiazepine-5-piperidinyl carboxamides have been synthesized using a solid-phase, microwave-assisted method, which involves adsorbing reactants onto basic alumina (B75360) and irradiating the mixture. This solvent-free approach not only speeds up the reaction but also simplifies purification.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles

Reaction TypeSubstratesConditions (Microwave)Yield (Microwave)Conditions (Conventional)Yield (Conventional)Reference
Bohlmann-Rahtz Pyridine SynthesisEthyl β-aminocrotonate + 1-Phenylprop-2-yn-1-one170°C, 20 min, DMSOGoodHigh temperature, longer timeLower youngin.com
Naphthyridine Synthesis2-Chloropyridine-3-carbonitrile + Substituted piperazine (B1678402)160°C, 3-4 min, DMF82-94%Reflux, 8-10 h, Ethanol70-85% nih.gov
Benzodiazepine-Piperidinyl Carboxamide SynthesisCompound (3) + Pyridine-2-amine + Formaldehyde360W (5 min) then 720W (2 min), Alumina91.0%Reflux, 10-12 h, Ethanol70.0%

Parallel Solid-Phase Synthesis Methodologies

Parallel synthesis is a powerful strategy for accelerating the drug discovery process by enabling the simultaneous preparation of a large number of compounds, known as a library. youtube.com When combined with solid-phase synthesis, where molecules are built on a polymer support, this methodology allows for streamlined purification, as excess reagents and by-products can be simply washed away.

This approach is well-suited for creating libraries of analogs of this compound. For example, a solid-phase parallel synthesis has been successfully employed to construct a library of 222 novel N-[alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amides and amines. koreascience.kr In this process, a core structure containing a piperidine ring is anchored to a solid support. Diversity is then introduced in a stepwise fashion by reacting the polymer-bound intermediate with various acid chlorides, alkyl halides, and finally, substituted sulfonyl chlorides to yield the final products after cleavage from the resin. koreascience.kr

The technology for parallel synthesis includes equipment like the Radleys Carousel and GreenHouse synthesizers, which allow for multiple reactions to be performed simultaneously under controlled conditions on a single magnetic stirrer hotplate. youtube.com These systems can accommodate various reaction volumes, from 1 ml to 20 ml, and provide integrated heating, stirring, and refluxing under an inert atmosphere, making them ideal for optimizing reaction conditions and generating compound libraries efficiently. youtube.com

Photocatalytic Synthesis Approaches

Visible-light photocatalysis has gained prominence as a green and sustainable synthetic tool. It utilizes light energy to drive chemical reactions, often under mild conditions at room temperature. rsc.org This method can generate highly reactive intermediates, such as radicals, enabling unique chemical transformations that are difficult to achieve with traditional thermal methods. rsc.org

For the synthesis of N-aryl amines, a key structural motif in many pharmaceutical compounds, photocatalytic dehydrogenation offers a novel and efficient route. rsc.org This strategy can be applied to the synthesis of analogs by creating the N-aryl linkage. One approach involves the use of C6F5I as a hydrogen-atom acceptor, which facilitates the controlled dehydrogenation of allylic amines to form N-aryl amines without significant side reactions. rsc.org Mechanistic studies suggest a process involving single-electron and hydrogen-atom transfers. rsc.org

The piperidine ring, a core component of the target molecule, can also be functionalized using photocatalytic methods. A photoinduced, metal-free approach has been developed for the C(sp3)–C(sp) cross-coupling of alkyl iodides with arylacetylene bromides. acs.org This reaction uses bench-stable, ligated boranes to activate the alkyl iodides via halogen atom transfer. The method has been successfully applied to N-protected piperidines, such as 4-iodo-N-Boc-piperidine, to introduce alkyne functionalities in good yields (around 60%). acs.org Furthermore, photocatalysis can be used to construct the heterocyclic core itself; for instance, a photochemical method involving an intramolecular [2+2] cycloaddition of dienes has been used to create bicyclic piperidinones, which can be readily reduced to the corresponding piperidines. mdpi.com

Table 2: Examples of Photocatalytic Reactions for Analog Synthesis

Reaction TypeKey Reagents/CatalystsTransformationSignificanceReference
DehydrogenationVisible light, photocatalyst, C₆F₅IAllylic Amine → N-Aryl AmineForms N-aryl amine moiety under mild conditions. rsc.org
C(sp³)–C(sp) Cross-CouplingVisible light, ligated borane (B79455) (XAT reagent)4-Iodo-N-Boc-piperidine + Arylacetylene bromide → Alkynyl-piperidineFunctionalizes the piperidine ring with an alkyne group. acs.org
Intramolecular [2+2] CycloadditionPhotochemical irradiationDienes → Bicyclic PiperidinonesConstructs a piperidine precursor that can be easily reduced. mdpi.com
Cyclization with C1 SourceTiO₂, visible light, methanolAzobenzenes + Methanol → 1,2,4,5-Tetraaryl 1,2,4,5-TetrazinanesDemonstrates photocatalytic C-N bond formation using a recyclable catalyst. acs.org

Continuous Flow Reactor Applications in Heterocycle Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are pumped through a network of tubes and microreactors where the reaction occurs. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. nih.govbohrium.com It is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side products. bohrium.com

The synthesis of heterocyclic compounds, including pyridines and piperidines, has been significantly advanced by the application of flow chemistry. bohrium.com Flow systems enable the safe generation and immediate use of unstable intermediates, such as organolithium species, which are valuable for the functionalization of heterocycles. rsc.org The excellent heat transfer in microreactors allows for reactions to be run at high temperatures safely, accelerating reaction rates. nih.gov

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies of N Ethyl 5 Piperidin 2 Yl Pyridin 2 Amine

Systematic Modification of the Pyridine (B92270) Ring System and its Impact on Activity

The pyridine ring is a critical component of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, and alterations to this system have profound effects on its biological profile.

Positional and Substituent Effects on Biological Activity

The biological activity of pyridine derivatives is highly sensitive to the nature and placement of substituents on the pyridine ring. mdpi.comresearchgate.net Research on related pyridine compounds demonstrates that both the type of functional group and its position are critical determinants of interaction with biological targets. mdpi.comresearchgate.net For instance, in studies on various pyridine derivatives, the introduction of different substituents at the 5-position of the pyridine ring resulted in a wide range of binding affinities. nih.gov

Analysis of related compounds has shown that the antiproliferative activity against certain cell lines is directly related to the number and position of specific groups, such as methoxy (B1213986) (-OCH3) groups. mdpi.com The introduction of amino (-NH2) and hydroxyl (-OH) groups, as well as halogens, also significantly affects biological outcomes. mdpi.com In some cases, the effect of a substituent can vary dramatically depending on the cell line being tested, indicating that positional isomerism influences not just the strength of the activity but also its specificity. mdpi.com Studies on N-pyridylamides have similarly found that the spatial arrangement of the pyridine cycle can influence the compound's analgesic properties. researchgate.net

Table 1: Impact of Pyridine Ring Substituents on Biological Activity in Analogous Compounds

Compound Series Substituent Position Type of Substituent Observed Effect on Activity Reference
5-Substituted Pyridine Analogues C5 Phenyl, Substituted Phenyl, Heteroaryl Ki values ranged from 0.055 to 0.69 nM at neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov
Pyridine Derivatives Various -OCH3, -OH, -NH2, Halogens Antiproliferative activity is related to the number and position of the substituent. mdpi.com
N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides Various Methyl on Pyridine Ring Affects analgesic properties depending on the spatial arrangement. researchgate.net

Electronic and Steric Contributions of Pyridine Ring Substituents

The electronic and steric properties of substituents on the pyridine ring are key to their impact on activity. Electronic effects involve the donation or withdrawal of electron density, which can alter the charge distribution across the molecule and its ability to interact with receptor sites. mdpi.commdpi.com For example, groups containing electronegative atoms like oxygen and nitrogen create regions of higher electron density, which can be crucial for binding interactions. mdpi.com

Steric factors, which relate to the size and shape of the substituents, also play a significant role. In an effort to probe the steric influence of substitution at the C5 position of the pyridine ring, analogues with bulky moieties such as phenyl groups were synthesized. nih.gov These studies help to map out the spatial requirements of the binding pocket. The interplay between electronic and steric effects is complex; for example, rate constants for reactions involving substituted 2-carboxypyridine N-oxides have been shown to correlate with the electronic parameter (σ value) of the substituents. rsc.org

Exploration of the Piperidine (B6355638) Moiety in Receptor/Enzyme Interactions

The piperidine moiety is a prevalent structural element in many pharmaceuticals and natural alkaloids, valued for its role in influencing biological properties. wikipedia.orgajchem-a.com Its N-substitution, stereochemistry, and conformational flexibility are all critical factors in the activity of this compound.

Influence of N-Substitution on Piperidine Ring Activity (e.g., Ethyl vs. Other Alkyl Groups)

Substitution at the nitrogen atom of the piperidine ring is a common strategy for modulating pharmacological activity. Studies on a series of 4-(2-aminoethyl)piperidine derivatives revealed that the nature of the N-substituent significantly impacts receptor affinity. researchgate.net For instance, piperidines with a proton (N-H), an ethyl group, or a tosyl group at the nitrogen showed considerably lower affinity for the σ1 receptor compared to their 1-methylpiperidine (B42303) counterparts. researchgate.net This suggests that even small changes in the alkyl group, such as from ethyl to methyl, can have a substantial effect on binding. In other related series, replacing a piperazine (B1678402) ring with a piperidine ring did not significantly affect affinity at the H3 receptor, but was a key structural element for dual H3/σ1 receptor affinities. nih.gov

Table 2: Effect of N-Substitution on Piperidine Scaffold in Analogous σ1 Receptor Ligands

N-Substituent Relative σ1 Receptor Affinity Reference
Methyl High researchgate.net
Ethyl Considerably Lower researchgate.net
Proton (H) Considerably Lower researchgate.net
Tosyl Considerably Lower researchgate.net

Stereochemical Influence of the Piperidin-2-yl Configuration on Activity and Selectivity

Stereochemistry is a crucial aspect of drug design, as different stereoisomers of a molecule can have vastly different biological activities. The synthesis of piperidine derivatives often requires stereoselective methods to obtain a specific isomer. nih.gov The configuration of the piperidin-2-yl group in this compound is therefore expected to be a critical determinant of its activity and selectivity. X-ray diffraction studies on related piperidine compounds have been used to confirm the specific stereochemistry resulting from stereoselective reactions, underscoring the importance of controlling the three-dimensional arrangement of atoms. nih.gov

Conformational Flexibility of the Piperidine Ring and its Role in Binding

The piperidine ring is not a static, flat structure. Similar to cyclohexane, it preferentially adopts a chair conformation. wikipedia.org However, in piperidine, two distinct chair conformations are possible: one where the N-H bond (or N-substituent in the case of this compound) is in an axial position, and another where it is in an equatorial position. wikipedia.org The equatorial conformation is generally found to be more stable. wikipedia.org This conformational flexibility allows the molecule to adapt its shape to fit into a receptor's binding site. The specific geometric arrangement of the piperidine ring, as compared to a related heterocycle like piperazine, can be a key factor influencing binding and activity. nih.gov Molecular dynamics simulations have shown that interactions within the binding pocket are highly dependent on the conformation and positioning of the piperidine ring and its substituents. researchgate.net

Analysis of the Amine Linkage and Overall Molecular Architecture for Optimal Activity

Hydrophobicity, Polarity, and Topological Features in SAR

Analysis of related piperidine derivatives has highlighted the importance of the piperidine moiety in establishing key interactions. nih.govnih.gov For instance, substitutions on the piperidine ring can modulate both potency and selectivity. While direct studies on this compound are limited, data from similar compounds suggest that the stereochemistry at the 2-position of the piperidine ring is likely to be a critical factor for activity, influencing how the molecule fits into a chiral binding site.

Table 1: Physicochemical Properties of this compound and Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C12H19N3205.302.122
2-Amino-5-(piperidin-2-yl)pyridineC10H15N3177.251.122
N-Methyl-5-(piperidin-2-yl)pyridin-2-amineC11H17N3191.271.622

Note: Data for analogs are for comparative purposes and based on computational predictions.

Flexibility of the Molecular Scaffold in Binding Site Recognition

The conformational flexibility of this compound is a key aspect of its interaction with biological targets. The single bonds connecting the pyridine ring to the piperidine ring and the ethyl group to the exocyclic nitrogen allow for a degree of rotational freedom. This flexibility enables the molecule to adopt various conformations, one of which will be the bioactive conformation that optimally fits the receptor's binding site.

The linker between the pyridine and piperidine moieties is relatively rigid, which can be advantageous for maintaining a specific spatial relationship between these two key pharmacophoric elements. This constrained flexibility can contribute to higher binding affinity by reducing the entropic penalty associated with the loss of conformational freedom upon binding.

Computational Approaches to SAR/SSR Derivation

In the absence of extensive empirical data, computational methods provide powerful tools for predicting the SAR and SSR of this compound and guiding the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of aminopyridine-piperidine analogs, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can quantify physicochemical properties such as hydrophobicity (e.g., logP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume).

While a specific QSAR model for this compound is not publicly available, studies on related aminopyridine and piperidinopyrimidine analogs have demonstrated the utility of this approach. nih.govresearchgate.net For instance, a hypothetical QSAR study on a series of N-substituted 5-(piperidin-2-yl)pyridin-2-amines might reveal that the size and hydrophobicity of the N-alkyl group are positively correlated with activity up to a certain point, after which steric hindrance may become detrimental.

Table 2: Hypothetical QSAR Data for a Series of N-Substituted 5-(piperidin-2-yl)pyridin-2-amine (B11817092) Analogs

AnalogN-SubstituentLogP (Calculated)Molecular Volume (ų)Predicted Activity (IC₅₀, nM)
1-H1.1180500
2-Methyl1.6195250
3-Ethyl 2.1 210 150
4-Propyl2.6225180
5-Isopropyl2.5228200

Note: This table presents hypothetical data to illustrate the principles of QSAR and does not represent actual experimental results.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov A pharmacophore model for a series of active aminopyridine-piperidine analogs would likely include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

For this compound, a potential pharmacophore model could be hypothesized based on its structure and the general features of related active compounds. Such a model might consist of:

A hydrogen bond donor feature corresponding to the 2-amino group of the pyridine.

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

A second hydrogen bond donor/acceptor feature from the piperidine nitrogen.

A hydrophobic feature representing the ethyl group and parts of the piperidine ring.

This pharmacophore model could then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity. Furthermore, it can guide the design of new analogs of this compound by suggesting modifications that better fit the pharmacophoric requirements for optimal interaction with the target. Studies on other aminopyridine derivatives have successfully employed pharmacophore modeling to identify key structural requirements for their biological activity. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling of N Ethyl 5 Piperidin 2 Yl Pyridin 2 Amine

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Analysis for Target Receptors and Enzymes

There are no publicly available studies that detail the ligand-protein interactions of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine with any specific biological targets. Such an analysis would typically identify key amino acid residues within a receptor's binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. This information is crucial for understanding the molecular basis of a compound's potential biological activity.

Rationalization of Observed SARs and Selectivity from Docking Studies

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. When combined with docking studies, SAR can provide a rational basis for designing more potent and selective compounds. As there are no available docking studies for this compound, a rationalization of its SAR and selectivity based on this method cannot be provided.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are used to determine the electronic structure and geometry of molecules. These calculations can provide valuable information about a molecule's reactivity and physical properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov Specific HOMO-LUMO energy values and analyses for this compound have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a significant role. nih.gov An MEP analysis for this compound would reveal regions of negative and positive electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. However, no such studies have been published.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the energy landscape of these conformations helps to identify the most stable, low-energy structures of the molecule. This information is critical for understanding how the molecule might fit into a receptor's binding site. There is no available conformational analysis or energy landscape mapping for this compound in the scientific literature.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery and development, MD simulations are instrumental in understanding the stability of a ligand-target complex and the dynamics of their interaction. This approach can provide valuable insights into the binding modes of a ligand and the conformational changes that may occur in both the ligand and its target protein upon binding.

A pertinent example of this methodology is the study of 4-aminopyridine (B3432731) semicarbazones as potential agents for managing cognitive decline. In this research, molecular docking was initially used to predict the binding modes of these compounds within the active site of the acetylcholinesterase (AChE) enzyme. rsc.org Subsequently, MD simulations were performed to analyze the stability of these predicted poses and to calculate the binding free energies using the Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) method. rsc.org Such computational analysis confirmed a consensual interaction with the AChE active site, which corroborated the experimental findings. rsc.org

This integrated approach of docking followed by MD simulations could be hypothetically applied to this compound to explore its potential interactions with various biological targets. The simulation would track the trajectory of the ligand-protein complex, allowing for an assessment of the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over a set period. The resulting data on binding free energy would offer a quantitative measure of the affinity of the compound for the target.

Table 1: Illustrative Steps in Molecular Dynamics Simulation for Ligand-Target Analysis

StepDescriptionPurpose
1. System Preparation The initial coordinates of the ligand-protein complex are obtained, often from molecular docking. The system is then solvated in a water box with appropriate ions to mimic physiological conditions.To create a realistic environment for the simulation.
2. Minimization The energy of the system is minimized to remove any steric clashes or unfavorable geometries.To ensure the stability of the starting structure.
3. Equilibration The system is gradually heated to the desired temperature and the pressure is adjusted while restraining the protein and ligand. This is followed by a period of unrestrained equilibration.To allow the system to reach a stable state at the simulation temperature and pressure.
4. Production MD The simulation is run for a set period (nanoseconds to microseconds) without restraints, and the coordinates of all atoms are saved at regular intervals.To generate a trajectory of the molecular motions.
5. Analysis The trajectory is analyzed to determine the stability of the complex, identify key interactions, and calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy.To extract meaningful biochemical and biophysical information.

The solvent environment plays a critical role in determining the three-dimensional structure of a molecule and its interactions with biological targets. Computational studies on related piperidine (B6355638) and aminopyridine derivatives have highlighted the significant influence of the solvent on their conformational preferences.

For instance, density functional theory (DFT) calculations on 2-methyl-substituted piperidines have shown that the preference for an axial or equatorial orientation of the substituent can be influenced by the solvent. nih.gov The pseudoallylic strain that can arise from the partial double-bond character of the C-N bond in N-acyl or N-aryl piperidines can force a substituent at the 2-position into an axial orientation, which in turn affects the molecule's three-dimensional shape and its potential interactions. nih.gov These calculations can be performed in the gas phase and with implicit solvent models, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent like water. nih.gov

Furthermore, experimental and theoretical studies on 2-aminopyridine (B139424) have investigated its solubility in various organic solvents. acs.org The solubility was found to be highest in N-methyl-2-pyrrolidone (NMP) and lowest in cyclohexane, with varying degrees of solubility in solvents like methanol, ethanol, and acetonitrile. acs.org Understanding the solubility and the specific interactions with solvent molecules, which can be modeled using approaches like the Kamlet and Taft linear solvation energy relationship (KAT-LSER), is crucial for predicting a compound's behavior in different environments. acs.org

For this compound, a systematic computational study of its conformational landscape in different solvents would be necessary to predict its most likely three-dimensional structure in a biological setting. This would involve calculating the relative energies of different conformers in both the gas phase and in various solvent models to understand how the polarity and hydrogen-bonding capabilities of the solvent might influence its shape and, consequently, its biological activity.

Table 2: Illustrative Conformational Energy Differences (ΔG) for a Model Piperidine Derivative in Different Environments

Model CompoundConformationComputational MethodEnvironmentΔG (kcal/mol)
2-methyl-1-phenylpiperidine Axial vs. EquatorialM06-2X/6-311G(d,p)Gas Phase-1.0
2-methyl-1-phenylpiperidine Axial vs. EquatorialM06-2X/6-311G(d,p)Water (PCM)-0.8

This table is illustrative and based on data for a related piperidine derivative to demonstrate the type of data generated from such studies. nih.gov A negative ΔG indicates a preference for the axial conformation.

In Silico Prediction of Potential Biological Activity Spectra

In the early stages of drug discovery, in silico methods can be employed to predict the likely biological activities and potential targets of a novel compound. This approach can help in prioritizing compounds for further experimental testing and in identifying potential off-target effects.

Studies on newly synthesized piperidine derivatives have utilized online tools such as SwissTargetPrediction and the Prediction of Activity Spectra for Substances (PASS) to forecast their biological profiles. nih.gov SwissTargetPrediction identifies the most probable protein targets of a small molecule based on the principle of chemical similarity to known ligands. The PASS tool, on the other hand, predicts a broad spectrum of biological activities based on the structural formula of the compound. nih.gov

For a set of novel piperidine derivatives, these in silico tools predicted a wide range of potential biological activities, including effects on various enzymes, receptors, transport systems, and ion channels. nih.gov The predicted activities suggested potential applications in areas such as cancer treatment, central nervous system disorders, and as antimicrobial agents. nih.gov

A similar in silico assessment for this compound could provide initial hypotheses about its pharmacological profile. By submitting its structure to these predictive tools, a spectrum of potential biological activities could be generated, each with a certain probability. This would offer a rational basis for designing subsequent in vitro and in vivo experiments to validate the predicted activities.

Table 3: Illustrative Predicted Biological Activities for Novel Piperidine Derivatives

Predicted Activity ClassSpecific Predicted Activities
Enzyme Inhibition Kinase inhibitor, Protease inhibitor, Cytochrome P450 inhibitor
Receptor Modulation G-protein coupled receptor ligand, Nuclear receptor ligand
Ion Channel Modulation Voltage-gated ion channel blocker
Other Anticancer, Anti-inflammatory, Antimicrobial, Local anesthetic

This table is a generalized summary based on the types of predictions made for piperidine derivatives in the cited literature. nih.gov The specific activities and their probabilities would be unique to each compound.

In Vitro and Preclinical Pharmacological Investigations of N Ethyl 5 Piperidin 2 Yl Pyridin 2 Amine

Phenotypic Screening in Preclinical Disease Models

Antifungal Activity in Vitro (for structurally similar compounds)

Although no specific data on the antifungal activity of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is available, numerous studies have demonstrated the antifungal potential of pyridine (B92270) and piperidine (B6355638) derivatives. researchgate.netmdpi.comwikipedia.org For example, certain pyridine derivatives have shown good antifungal activity against Candida albicans and Aspergillus niger. researchgate.net In one study, novel pyridine derivatives incorporating an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety were synthesized, and some compounds exhibited antifungal activity equivalent to the control drug fluconazole (B54011) against Candida species. mdpi.com

The piperidine scaffold is also a key component in some antifungal agents. wikipedia.org Oxathiapiprolin, a fungicide containing a piperidinyl thiazole (B1198619) isoxazoline (B3343090) core, has demonstrated potent activity against oomycete pathogens. nih.gov While the mechanism of action for these compounds varies, the findings suggest that the combination of a pyridine and a piperidine ring in this compound could confer some degree of antifungal activity. Further screening against a panel of pathogenic fungi would be necessary to confirm this hypothesis.

Antileishmanial Activity in Vitro (for structurally similar compounds)

There is no direct evidence for the antileishmanial activity of this compound. However, research into structurally related compounds indicates that this is a promising area for investigation. Pyridine derivatives have been a source of compounds with antileishmanial properties. nih.govmdpi.com For instance, a series of pyrazolo[dihydro]pyridines were synthesized and evaluated for their efficacy against visceral leishmaniasis, with some compounds showing better activity than the standard drug miltefosine (B1683995) against intracellular amastigotes. mdpi.com These compounds were found to induce programmed cell death in the parasite. mdpi.com

In Vitro Metabolic Stability and Biotransformation Studies of N Ethyl 5 Piperidin 2 Yl Pyridin 2 Amine

Assessment of Metabolic Stability in Hepatic Microsomal Systems

The initial assessment of a compound's metabolic liability is often conducted using in vitro systems, such as liver microsomes, which are rich in drug-metabolizing enzymes. These studies provide key parameters like half-life and intrinsic clearance, offering a predictive glimpse into the compound's in vivo behavior.

Determination of In Vitro Half-Life (t1/2)

The in vitro half-life (t1/2) is a measure of the time required for 50% of the parent compound to be metabolized in a given in vitro system. A shorter half-life generally suggests rapid metabolism and potentially poor bioavailability in vivo. For compounds structurally related to N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, such as certain piperazin-1-ylpyridazines, in vitro microsomal half-lives have been observed to be very short, in the range of approximately 3 minutes in mouse and human liver microsomes. nih.gov This rapid metabolism highlights the potential metabolic liabilities associated with this chemical scaffold.

Intrinsic Clearance (CLint) Measurements

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow and other physiological factors. It is a crucial parameter for predicting in vivo hepatic clearance. researchgate.net Compounds with high intrinsic clearance are often rapidly eliminated from the body. For a series of piperazin-1-ylpyridazines, rapid in vitro intrinsic clearance was a significant issue that prompted further investigation into their metabolic pathways. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability Data for Structurally Related Compounds

Compound ClassIn Vitro SystemIn Vitro Half-Life (t1/2)Intrinsic Clearance (CLint)Reference
Piperazin-1-ylpyridazinesMouse Liver Microsomes (MLM)~3 minHigh nih.gov
Piperazin-1-ylpyridazinesHuman Liver Microsomes (HLM)~3 minHigh nih.gov

Note: This table presents data for structurally related compounds to provide context, as specific data for this compound is not publicly available.

Identification and Characterization of Metabolites

Understanding how a compound is metabolized is as important as knowing its rate of metabolism. Identifying the major metabolites can provide insights into potential safety issues and guide the design of more stable analogs.

Oxidative Biotransformations (e.g., Piperidine (B6355638) Ring Oxidation, N-Dealkylation)

For compounds containing alicyclic amine moieties like the piperidine ring in this compound, oxidative biotransformations are common metabolic pathways. acs.org These reactions are primarily catalyzed by cytochrome P450 enzymes.

Piperidine Ring Oxidation: This can lead to the formation of various hydroxylated metabolites or lactams. acs.org

N-Dealkylation: The ethyl group attached to the pyridine (B92270) amine nitrogen is a potential site for N-dealkylation, a common metabolic route for many drugs. acs.org This process would result in the formation of 5-(piperidin-2-yl)pyridin-2-amine (B11817092).

Metabolite identification studies on related 4-aminopiperidine-containing drugs have shown that N-dealkylation is often a predominant metabolic pathway. acs.org

Investigation of Specific Cytochrome P450 Isoforms Involved in Metabolism

Identifying the specific cytochrome P450 (CYP) isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. CYP3A4 is a major enzyme involved in the metabolism of a vast number of drugs, and compounds containing a 4-aminopiperidine (B84694) moiety are often substrates for this isoform. acs.org Theoretical studies have suggested that the 4-amino group of these compounds can interact with key residues in the active site of CYP3A4, facilitating metabolism. acs.org

Strategies for Enhancing Metabolic Stability of this compound Analogs

Given the potential for rapid metabolism, strategies to improve the metabolic stability of analogs of this compound are essential for developing viable drug candidates. Several medicinal chemistry approaches can be employed:

Blocking Metabolic Soft Spots: Introducing fluorine atoms at positions susceptible to oxidation can block metabolic pathways. This strategy, known as "fluorine-blocking," has been successfully used to improve the metabolic stability of various compounds. nih.gov

Modifying the Piperidine Ring: Altering the substitution pattern on the piperidine ring or replacing it with a more constrained ring system can hinder metabolic attack. For instance, replacing a piperazine (B1678402) ring with a strained diazaspiro[3.3]heptane system has been shown to significantly increase microsomal half-lives. nih.gov

Introducing Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the pyridine ring can decrease the electron density and thus reduce the susceptibility to oxidative metabolism. nih.gov

Alteration of the N-Alkyl Group: Modifying the N-ethyl group to a less metabolically labile substituent could also enhance stability.

Systematic exploration of these structure-metabolism relationships can lead to the design of analogs with significantly improved in vitro microsomal half-lives, a critical step in the optimization of this chemical series. nih.gov

Based on a comprehensive search of scientific literature and patent databases, there is currently no publicly available information regarding the in vitro metabolic stability and specific biotransformation studies for the chemical compound this compound.

Searches for this specific compound did not yield any published research detailing its metabolic profile, the identification of metabolic hot spots, or efforts to improve its stability through deuteration or rational structural modifications. While general principles of drug metabolism, such as the use of deuterium (B1214612) to slow metabolic breakdown or the modification of metabolically labile sites, are well-established in medicinal chemistry, no studies have applied these techniques to this compound specifically. nih.govgoogle.comnih.govnih.gov

Consequently, it is not possible to provide the detailed research findings, data tables, or content for the requested sections on Deuterium Incorporation and Rational Structural Modifications for this compound. The required information does not appear to be in the public domain at this time.

Below is the table of compound names that would have been included had the relevant data been available.

Table 1: Compound Names Mentioned

Compound Name
This compound

N Ethyl 5 Piperidin 2 Yl Pyridin 2 Amine As a Research Chemical Probe and Academic Tool

Utility as a Building Block in the Synthesis of More Complex Heterocyclic Structures

The potential of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine as a building block in organic synthesis can be inferred from the reactivity of its constituent parts. The presence of a primary amine on the pyridine (B92270) ring and a secondary amine within the piperidine (B6355638) ring offers multiple sites for chemical modification. These functional groups could theoretically be utilized in a variety of coupling reactions to construct more complex heterocyclic systems. For instance, the amino groups could undergo acylation, alkylation, or participate in condensation reactions to form fused ring systems or extended molecular scaffolds. However, specific examples of such transformations using this compound are not documented in available scientific literature.

Applications in Ligand Design and Target Validation Studies within Chemical Biology

In the broader context of drug discovery, similar structures are often investigated for their potential to interact with a range of receptors and enzymes. For example, derivatives of 2-aminopyridine (B139424) are known to exhibit a wide spectrum of biological activities. However, without specific studies on this compound, its utility in ligand design and target validation remains speculative. There is no publicly available data on its binding affinity to any specific biological target.

Development as a Chemical Tool for Interrogating Biological Pathways and Molecular Interactions

A chemical tool is a molecule designed to interact with a specific biological target to elucidate its function or to study a particular biological pathway. While the structure of this compound holds the potential for such development, there is no evidence in the scientific literature of it being used for this purpose. The development of a chemical tool typically involves extensive structure-activity relationship (SAR) studies and biological testing, none of which have been published for this specific compound.

Role as an Analytical Reagent in Research Settings

There is currently no information to suggest that this compound is used as an analytical reagent. Its physical and chemical properties, such as its solubility, stability, and spectroscopic characteristics, have not been extensively documented in a way that would support its use as a standard or reagent in analytical methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with piperidine moieties. For example, a multi-step approach may include:

  • Step 1 : Functionalization of pyridine at the 5-position via Suzuki-Miyaura coupling to introduce a piperidine group .
  • Step 2 : Ethylation of the pyridin-2-amine using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Variables : Solvent polarity (e.g., DMF vs. dichloromethane) and temperature (room temp vs. reflux) significantly affect reaction kinetics and byproduct formation. Purity can be enhanced via column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) .

Q. How can This compound be characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify substitution patterns (e.g., ethyl group at N-position, piperidine ring protons at δ 1.4–2.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~220).
  • X-ray Crystallography : Optional for absolute configuration determination if crystalline .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors. IC₅₀ values can quantify potency .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .
  • Cytotoxicity : MTT assay in HEK-293 or HeLa cells at 10–100 µM concentrations to assess viability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on piperidine or pyridine) affect the compound’s bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare analogs (e.g., methyl vs. ethyl groups on N-position) using computational docking (AutoDock Vina) and in vitro assays. For example:
  • Piperidine Substitution : Bulky groups (e.g., isopropyl) reduce solubility but enhance target selectivity .
  • Pyridine Halogenation : Bromine at the 4-position increases metabolic stability but may lower bioavailability .
  • Data Interpretation : Plot activity cliffs using pIC₅₀ vs. logP to identify critical substituents .

Q. How can contradictory data between computational predictions and experimental results for target binding be resolved?

  • Methodological Answer :

  • Orthogonal Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with docking scores .
  • Solvent Effects : Re-run assays in varied buffers (e.g., Tris vs. HEPES) to assess pH-dependent binding .
  • Conformational Analysis : Use molecular dynamics (MD) simulations (AMBER) to model flexible regions missed in rigid docking .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

  • Methodological Answer :

  • Selectivity Profiling : Screen against a panel of 50+ kinases/proteases (e.g., Eurofins PanLabs) to identify cross-reactivity .
  • Proteome-Wide Analysis : Use activity-based protein profiling (ABPP) with fluorescent probes to detect non-specific interactions .
  • Co-crystallization : Resolve X-ray structures of compound-enzyme complexes to refine binding pocket interactions .

Q. How can in silico models predict metabolic pathways and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, hepatic clearance, and hERG liability .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation via CYP3A4) with Schrödinger’s Metabolism Module .
  • Toxicity Profiling : Apply ProTox-II to predict organ-specific toxicity (e.g., hepatotoxicity) based on structural alerts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.